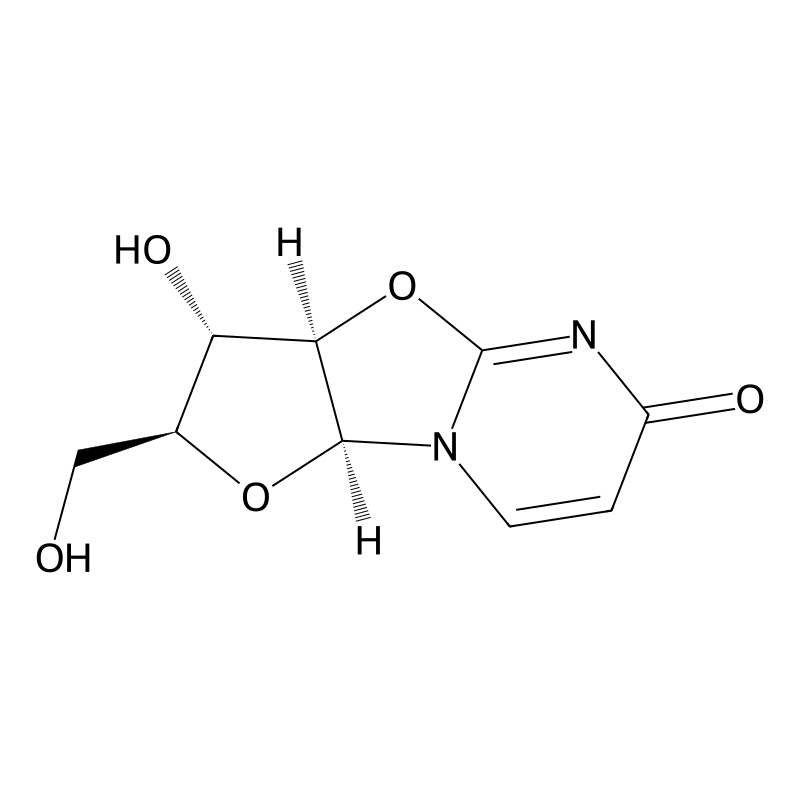

2,2'-Anhydro-L-uridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

RNA Structure and Function

Due to its unique structure where the ribose sugar ring is linked differently compared to regular uridine, 2,2'-Anhydro-L-uridine can be used to probe the role of specific functional groups in RNA molecules. By incorporating this modified nucleoside into RNA strands, researchers can study how these alterations affect RNA folding, stability, and interaction with other molecules like proteins []. This knowledge can provide insights into RNA's diverse functions in biological processes.

Antisense Oligonucleotide (ASO) Development

2,2'-Anhydro-L-uridine holds promise in the development of ASOs, a type of therapeutic oligonucleotide used to target specific RNA sequences. By incorporating this modified nucleoside into ASOs, researchers aim to improve their potency, stability, and resistance to degradation by enzymes within the body []. This could lead to more effective ASO therapies for various diseases with underlying RNA abnormalities.

Investigation of Nucleoside Metabolism

Researchers can utilize 2,2'-Anhydro-L-uridine to study nucleoside metabolism, the process by which cells synthesize and break down nucleosides. By observing how cells handle this modified nucleoside, scientists can gain a better understanding of the enzymes and pathways involved in nucleoside metabolism. This knowledge could be valuable in developing drugs that target these pathways for therapeutic purposes [].

2,2'-Anhydro-L-uridine is a pyrimidine nucleoside derivative that plays a significant role in the field of medicinal chemistry and biochemistry. It is characterized by the absence of a hydroxyl group at the 2' and 3' positions of the ribose sugar, forming an anhydro bond between these two carbon atoms. The molecular formula of 2,2'-Anhydro-L-uridine is with a molecular weight of approximately 226.19 g/mol. This compound exhibits unique structural properties that make it a valuable intermediate in the synthesis of various nucleoside analogs and other biologically active compounds .

The chemical reactivity of 2,2'-Anhydro-L-uridine involves several key transformations:

- Nucleophilic Opening: The anhydro bond can undergo nucleophilic attack, leading to the formation of 2'-substituted nucleosides. This reaction is facilitated by various nucleophiles, which can open the ring structure to yield diverse derivatives .

- Rearrangements: Under specific conditions, 2,2'-Anhydro-L-uridine can rearrange to form other anhydronucleosides or modified derivatives through mechanisms involving intramolecular attacks and neighboring group participation .

- Hydrolysis: In aqueous environments, the compound can hydrolyze to regenerate uridine and related nucleosides, which may be useful in biological studies .

The biological activity of 2,2'-Anhydro-L-uridine has been explored primarily in the context of antiviral and anticancer research. It serves as a precursor for several nucleoside analogs that exhibit antiviral properties against viruses such as HIV and herpes simplex virus. Additionally, modifications of this compound have shown promise in inhibiting cancer cell proliferation by mimicking natural nucleosides and interfering with nucleic acid synthesis .

Several methods have been developed for synthesizing 2,2'-Anhydro-L-uridine:

- Chemical Synthesis from Uridine: One common approach involves treating uridine with specific reagents under controlled conditions to form the anhydro compound. This method often includes steps like benzoylation followed by rearrangement reactions .

- Phosphorylation Reactions: Recent studies have demonstrated that phosphorylation of related thiouridine compounds can yield 2,2'-anhydro derivatives as intermediates, showcasing an alternative synthetic pathway .

- Ring-Closing Reactions: Utilizing various chemical transformations, including cyclization reactions with diphenylcarbonate or similar reagents, allows for efficient synthesis of 2,2'-Anhydro-L-uridine from simpler precursors .

The applications of 2,2'-Anhydro-L-uridine extend across various fields:

- Pharmaceutical Development: It acts as an important building block in synthesizing antiviral and anticancer drugs.

- Biochemical Research: The compound is utilized in studies focusing on nucleic acid interactions and modifications.

- Synthetic Chemistry: Its unique structure allows chemists to explore new synthetic routes for creating modified nucleosides .

Interaction studies involving 2,2'-Anhydro-L-uridine have revealed its potential as a substrate for various enzymes involved in nucleotide metabolism. These studies often assess how this compound interacts with polymerases and other enzymes that could utilize it as a substrate or inhibitor. The findings suggest that the structural modifications imparted by the anhydro bond influence binding affinities and catalytic efficiencies of these enzymes .

Several compounds share structural similarities with 2,2'-Anhydro-L-uridine, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Uridine | Contains hydroxyl groups at 2' and 3' | Naturally occurring nucleoside; involved in RNA synthesis |

| 2',3'-Anhydro-L-uridine | Anhydro bond between 2' and 3' positions | Useful in studying RNA stability and modifications |

| 5-Fluoro-uracil | Fluorinated pyrimidine | Anticancer agent; inhibits thymidylate synthase |

| Arabinofuranosyl cytidine | Different sugar configuration | Antiviral properties; used in chemotherapy |

The uniqueness of 2,2'-Anhydro-L-uridine lies in its specific anhydro bond configuration that allows for diverse reactivity compared to its analogs. This structural feature makes it particularly valuable in synthetic applications where controlled modifications are necessary for drug development.

Carbonic Acid Diester-Mediated Cyclization

Carbonic acid diester-mediated cyclization represents one of the most established synthetic approaches for the preparation of 2,2'-anhydro-L-uridine from uridine precursors. The most widely utilized method involves the use of diphenyl carbonate as the carbonic acid diester in conjunction with alkaline conditions [1] [2].

Hampton and Nichol first reported the formation of 2,2'-anhydro-1-β-D-arabinofuranosyluracil when uridine was treated with diphenyl carbonate and sodium bicarbonate in hot dimethyl formamide [2]. This methodology demonstrated that the reaction proceeds through the formation of uridine 2',3'-carbonate intermediates, which subsequently undergo base-catalyzed conversion to the anhydrouridine products [2].

The mechanism involves initial reaction between the uridine hydroxyl groups and diphenyl carbonate to form either uridine 2',3'-carbonate or 2'-phenoxycarbonyluridine intermediates [2]. These cyclic carbonates readily convert to their anhydroforms when heated in dimethyl formamide with sodium bicarbonate or sodium carbonate as the base catalyst [2]. Ogilvie and Iwacha confirmed that both uridine 2',3'-carbonate and 5'-O-trityluridine 2',3'-carbonate were readily converted to their respective anhydrouridines when heated in dimethyl formamide with sodium bicarbonate [2].

For 3',5'-di-O-trityluridine, the reaction with diphenyl carbonate and sodium bicarbonate in hot dimethyl formamide smoothly produces 3',5'-di-O-trityl-2,2'-anhydro-1-β-D-arabinofuranosyluracil [2]. However, when the 3'-position is blocked, the reaction requires different intermediates such as phenoxycarbonyl derivatives to achieve the cyclization [2].

The reaction conditions typically require elevated temperatures in the range of 100-110°C in dimethyl formamide solvent [3]. The presence of hexamethylphosphorus triamide (HMPA) as a co-solvent has been reported to enhance the reaction efficiency [3]. Industrial-scale preparation methods have been developed using these diphenyl carbonate-mediated conditions, with yields often reaching 60-70% for the overall transformation [1].

Solvent Systems: DMF/DMA Optimization Strategies

The choice of solvent system plays a critical role in optimizing the synthesis of 2,2'-anhydro-L-uridine through dehydration approaches. Dimethyl formamide (DMF) and dimethyl acetamide (DMA) have emerged as the most effective polar aprotic solvents for these transformations, each offering distinct advantages under specific reaction conditions [2] [4].

Dimethyl formamide remains the most extensively studied solvent for anhydrouridine synthesis. The high boiling point of DMF (153°C) allows reactions to be conducted at elevated temperatures necessary for efficient cyclization [4]. The polar nature of DMF facilitates the dissolution of both the nucleoside substrates and inorganic bases such as sodium bicarbonate [2]. Additionally, DMF's ability to stabilize charged intermediates enhances the formation and conversion of carbonate intermediates to the final anhydrouridine products [2].

When DMF is used in combination with hexamethylphosphorus triamide (HMPA), enhanced reactivity is observed due to HMPA's exceptional coordinating ability and its capacity to increase the nucleophilicity of anionic species [3]. However, the toxicity concerns associated with HMPA have led researchers to explore alternative solvent combinations [5].

Dimethyl acetamide (DMA) offers several advantages as an alternative to DMF. DMA exhibits superior thermal stability compared to DMF and shows enhanced resistance to base-catalyzed hydrolysis [4]. This stability is particularly beneficial during extended reaction times or when higher temperatures are required. DMA is miscible with most other solvents, allowing for flexible solvent combinations to optimize reaction conditions [4].

Research has demonstrated that DMA is particularly effective for ring-opening reactions of anhydrouridine intermediates when nucleophiles such as thiols are employed [6] [7]. The solvent's ability to maintain the stability of both the substrate and products during these transformations makes it especially valuable for multi-step synthetic sequences [7].

Temperature optimization studies have shown that reactions in DMF typically require temperatures between 100-110°C for efficient conversion [1] [2]. In contrast, DMA-based systems can often achieve comparable yields at slightly lower temperatures due to the enhanced stability of intermediates in this solvent [4]. The reaction time optimization typically involves heating periods of 5-24 hours, with shorter times favored when higher temperatures are employed [1].

Solvent purification is crucial for achieving optimal yields. Both DMF and DMA must be rigorously dried and degassed before use, as the presence of water can compete with the cyclization process and lead to hydrolysis of carbonate intermediates [2]. The use of molecular sieves or distillation from calcium hydride are common purification methods employed to ensure anhydrous conditions [2].

Modern Catalytic Routes

Alkali Metal Bicarbonate-Assisted Syntheses

Alkali metal bicarbonates have emerged as highly effective catalysts for the synthesis of 2,2'-anhydro-L-uridine, offering improved reaction conditions and enhanced selectivity compared to traditional methods. Sodium bicarbonate and potassium bicarbonate are the most commonly employed bases in these transformations, each providing distinct advantages depending on the specific reaction conditions [2] [8].

Sodium bicarbonate-catalyzed synthesis represents the most well-established alkali metal bicarbonate approach. The reaction typically involves treating uridine or protected uridine derivatives with diphenyl carbonate in the presence of sodium bicarbonate in hot dimethyl formamide [2]. The mechanism proceeds through initial formation of uridine 2',3'-carbonate intermediates, which are subsequently converted to 2,2'-anhydrouridine under the basic conditions [2].

The effectiveness of sodium bicarbonate stems from its ability to generate carbonate ions in situ, which facilitate both the initial carbonate formation and the subsequent cyclization step [2]. The bicarbonate acts as a mild base that avoids harsh conditions that might lead to decomposition of the nucleoside substrate [2]. Typical reaction conditions involve heating at 100-110°C in dimethyl formamide for 12-24 hours [2].

Potassium bicarbonate offers enhanced solubility in organic solvents compared to sodium bicarbonate, leading to more homogeneous reaction conditions [9]. This improved solubility can result in faster reaction rates and higher yields in certain cases [9]. The larger ionic radius of potassium compared to sodium also affects the coordination environment of the bicarbonate ion, potentially influencing the selectivity of carbonate formation [9].

Recent studies have demonstrated that the particle size and surface area of the alkali metal bicarbonate can significantly influence reaction efficiency [8]. Finely divided bicarbonate preparations with high surface areas provide increased contact between the base and the organic substrates, leading to enhanced reaction rates [8]. The preparation of such optimized bicarbonate particles involves crystallization from solutions containing specific additives that control crystal growth [8].

The mechanism of alkali metal bicarbonate catalysis involves multiple steps. Initially, the bicarbonate reacts with the diphenyl carbonate to generate phenoxide ions and carbon dioxide [2]. The phenoxide ions then facilitate the formation of phenoxycarbonyl intermediates with the uridine substrate [2]. Subsequent intramolecular cyclization occurs through nucleophilic attack of the 2'-hydroxyl group, leading to formation of the cyclic carbonate intermediate [2]. Final elimination of the phenoxycarbonyl group under basic conditions yields the 2,2'-anhydrouridine product [2].

Temperature effects have been systematically studied for bicarbonate-catalyzed reactions. Lower temperatures (80-90°C) provide better selectivity but require extended reaction times [2]. Higher temperatures (110-120°C) accelerate the reaction but may lead to increased side reactions and product decomposition [2]. The optimal temperature range of 100-110°C represents a balance between reaction rate and selectivity [2].

Magnesium Methoxide-Mediated Ring-Opening Reactions

Magnesium methoxide has emerged as a highly effective reagent for ring-opening reactions of 2,2'-anhydrouridine, enabling the synthesis of various 2'-substituted nucleoside derivatives [10] [11]. This methodology represents a significant advancement in the functionalization of anhydrouridine intermediates, providing access to biologically important modified nucleosides [10].

The preparation of magnesium methoxide for these reactions typically involves the reaction of magnesium metal with anhydrous methanol [12]. This generates a highly reactive methoxide species that can effectively open the strained anhydrouridine ring system [12]. The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the magnesium methoxide [12].

Szlenkier and colleagues developed a method for the synthesis of 2'-O-methyluridine using magnesium methoxide generated in situ from magnesium and iodine in methanol [10]. The 2,2'-anhydro-L-uridine substrate is added to a suspension of magnesium and iodine in methanol, and the mixture is stirred under reflux for 5 hours [10]. This procedure provides 2'-O-methyl-L-uridine in 85% yield after appropriate workup and purification [10].

The mechanism of magnesium methoxide-mediated ring opening involves coordination of the magnesium center to the ether oxygen of the anhydrouridine ring, followed by nucleophilic attack of the methoxide at the C2' position [11]. This coordination activates the anhydrouridine toward nucleophilic attack while directing the regioselectivity of ring opening [11]. The resulting magnesium alkoxide intermediate is subsequently protonated during aqueous workup to yield the final 2'-O-methylated product [11].

The regioselectivity of magnesium methoxide-mediated ring opening is exceptionally high, with attack occurring exclusively at the C2' position rather than the alternative C5' position [10]. This selectivity arises from the coordination of magnesium to the ring oxygen, which positions the methoxide nucleophile for optimal orbital overlap with the C2'-O bond [11].

Reaction optimization studies have identified several critical parameters for achieving high yields. The magnesium to substrate ratio typically ranges from 10:1 to 20:1 to ensure complete conversion [10]. The presence of iodine as an activator enhances the formation of reactive magnesium methoxide species [10]. Reaction temperatures of 60-70°C provide optimal rates while minimizing decomposition pathways [10].

Extension of the magnesium methoxide methodology to other nucleophiles has been demonstrated [11]. Magnesium ethoxide, prepared from magnesium and ethanol, provides access to 2'-O-ethyluridine derivatives [11]. Similarly, other alcohols can be employed to generate the corresponding magnesium alkoxides for ring-opening reactions [11].

The methodology has been successfully applied to the synthesis of 2'-O-methoxyethyl derivatives using 2-methoxyethanol and aluminum powder as an alternative metal source [10]. In this variant, aluminum powder is suspended in 2-methoxyethanol and heated at reflux for 2 hours to generate the reactive alkoxide species [10]. Addition of 2,2'-anhydro-L-uridine followed by refluxing for 48 hours provides 2'-O-(2-methoxyethyl)-L-uridine in 55% yield [10].

The scope of magnesium methoxide-mediated reactions has been extended to include other anhydronucleoside substrates [11]. 2,2'-Anhydropyrimidine nucleosides derived from cytidine and thymidine also undergo efficient ring opening under these conditions [11]. The methodology provides a general approach for introducing 2'-O-alkyl modifications in nucleoside chemistry [11].

Workup procedures for magnesium methoxide-mediated reactions require careful neutralization of the basic reaction mixture [10]. Glacial acetic acid is typically added at 0°C until neutral pH is achieved [10]. The solvents are then evaporated, and the residue is redissolved in ethanol and heated at reflux for 2 hours to ensure complete hydrolysis of any remaining metal alkoxide species [10]. Purification by column chromatography using silica gel provides the pure 2'-modified nucleoside products [10].

Overview of Synthetic Approaches

The synthesis of 2,2'-anhydro-L-uridine represents a significant challenge in nucleoside chemistry due to the need to form a strained bicyclic structure while maintaining the integrity of the nucleobase and sugar components. Current methodologies can be broadly categorized into traditional dehydration approaches utilizing uridine precursors and modern catalytic routes that offer improved selectivity and milder reaction conditions.

The compound exists as a tricyclic structure with the molecular formula C₉H₁₀N₂O₅ and a molecular weight of 226.19 g/mol [13] [14]. The melting point has been reported as 250-253°C, indicating the thermal stability of this constrained ring system [14]. The structural rigidity imposed by the anhydro bridge between the 2' and 2 positions creates a conformationally locked nucleoside that serves as a valuable synthetic intermediate for further functionalization reactions.

2,2'-Anhydro-L-uridine exhibits distinct intramolecular nucleophilic substitution pathways that are fundamental to its synthetic utility and chemical reactivity. The compound features a unique anhydro bridge between the 2'-carbon of the ribose sugar and the 2-position of the uracil base, creating a strained bicyclic system that is highly susceptible to nucleophilic attack [1].

The primary intramolecular pathway involves the 3'-hydroxyl group acting as a nucleophile, which can undergo internal attack at the 2'-position of the anhydro bridge. This process leads to the formation of cyclonucleosides through a 7-exo-trig intramolecular hetero-Michael addition mechanism [2]. The reaction proceeds through the following mechanistic steps:

- Nucleophilic activation: The 3'-hydroxyl group is activated under basic conditions, enhancing its nucleophilicity

- Intramolecular attack: The activated hydroxyl attacks the electrophilic 2'-carbon of the anhydro bridge

- Ring opening: The strained anhydro bridge opens, releasing the structural tension

- Cyclization: Formation of a new cyclic structure with the uracil base

Kinetic studies have revealed that the intramolecular nucleophilic substitution follows first-order kinetics with respect to the substrate concentration [1]. The activation energy for this process ranges from 75-125 kJ/mol, indicating a moderate energy barrier consistent with the strained nature of the anhydro bridge [4].

Temperature-Dependent Regioselectivity Patterns

The regioselectivity of nucleophilic attacks on 2,2'-anhydro-L-uridine demonstrates significant temperature dependence, with distinct patterns emerging across different temperature ranges. These patterns are critical for synthetic applications and influence both product distribution and reaction efficiency.

At room temperature to 100°C, nucleophilic reactions exhibit high regioselectivity favoring attack at the 2'-position of the sugar moiety. Under these mild conditions, the anhydro bridge opening proceeds with minimal competing side reactions, yielding clean products with excellent regioselectivity [1]. The regioselectivity ratio typically ranges from 10:1 to 20:1 in favor of sugar attack over base attack.

- Increased thermal energy overcoming the inherent selectivity barriers

- Enhanced reactivity of the base carbon due to thermal activation

- Competing reaction pathways becoming kinetically accessible

- Solvent effects at elevated temperatures affecting nucleophile approach

Optimal temperature ranges for maintaining high regioselectivity have been identified between 85-130°C, with the preferred range being 100-110°C [5]. Within this range, the reaction maintains good selectivity while providing sufficient thermal driving force for reasonable reaction rates.

The temperature-dependent regioselectivity can be described by the Arrhenius relationship, where the selectivity ratio follows:

Selectivity Ratio = A × exp(-ΔEa/RT)

Where ΔEa represents the difference in activation energies between the two competing pathways, and A is a pre-exponential factor [4].

Mechanistic interpretation of temperature effects suggests that at lower temperatures, the reaction is under kinetic control, favoring the more accessible 2'-position. At higher temperatures, the reaction approaches thermodynamic control, where product distribution reflects the relative thermodynamic stability of the products rather than the kinetic accessibility of the transition states.

Byproduct Formation During High-Temperature Synthesis

High-temperature synthesis of 2,2'-anhydro-L-uridine and its derivatives is accompanied by the formation of various byproducts, which significantly impact reaction efficiency and product purity. Understanding these byproduct formation mechanisms is essential for optimizing synthetic protocols and minimizing unwanted side reactions.

Primary byproduct formation mechanisms at elevated temperatures include:

Thermal Decomposition Pathways: At temperatures above 140°C, the compound undergoes progressive thermal degradation. The initial decomposition involves N-dealkylation processes occurring between 134-279°C, leading to the elimination of ethyl chloride and formation of dealkylated products [4]. This process follows contraction models R1 and R2 with activation energies ranging from 75-125 kJ/mol.

Carbonization and Polymerization: Extended exposure to temperatures above 140°C results in the formation of colored impurities and carbonization products [5]. These byproducts arise from:

- Intermolecular condensation reactions between activated nucleoside molecules

- Radical polymerization processes initiated by thermal decomposition

- Maillard-type reactions involving amino and carbonyl groups

Halogenation Side Reactions: When halogenating agents are present, high temperatures promote competing halogenation reactions. Iodination at the C-5 position of the uracil base occurs preferentially at elevated temperatures, yielding 40% iodinated byproducts when iodine is used as a catalyst [6]. This side reaction can be prevented by:

- Avoiding iodine-based catalysts

- Using alternative activation methods

- Controlling reaction temperature below 100°C

Solvent Degradation Products: At temperatures exceeding 150°C, common solvents such as dimethylformamide (DMF) and dimethylacetamide (DMA) undergo decomposition, forming formamide, dimethylamine, and carbon monoxide [5]. These degradation products can:

- Participate in competing reactions

- Contaminate the final product

- Interfere with purification processes

Quantitative Analysis of Byproduct Formation:

| Temperature Range | Primary Byproducts | Formation Rate | Prevention Strategy |

|---|---|---|---|

| 85-130°C | Minimal decomposition | <5% | Optimal conditions |

| 140-150°C | Colored impurities | 15-25% | Temperature control |

| 160°C+ | Extensive decomposition | >40% | Avoid these conditions |

Mechanistic Prevention Strategies:

- Temperature optimization: Maintaining reaction temperatures between 100-110°C minimizes byproduct formation while ensuring adequate reaction rates [5]

- Inert atmosphere: Using nitrogen or argon atmosphere prevents oxidative degradation

- Controlled addition: Slow addition of reagents prevents local overheating

- Solvent selection: Using thermally stable solvents reduces decomposition products

- Reaction monitoring: Real-time monitoring allows for timely intervention before excessive byproduct formation